
(R)-2-(tert-butoxycarbonyl(naphthalen-1-yl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Boc-1-Naphthylalanine is a chiral amino acid derivative It is characterized by the presence of a naphthalene ring attached to the alpha carbon of the amino acid, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-1-Naphthylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-1-Naphthylalanine.
Protection of the Amino Group: The amino group of ®-1-Naphthylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or chromatography to obtain ®-N-Boc-1-Naphthylalanine in high purity.
Industrial Production Methods
Industrial production of ®-N-Boc-1-Naphthylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-N-Boc-1-Naphthylalanine undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring.
Deprotection: Free ®-1-Naphthylalanine.
科学的研究の応用
®-N-Boc-1-Naphthylalanine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and mechanism.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用機序
The mechanism of action of ®-N-Boc-1-Naphthylalanine depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The naphthalene ring and Boc protecting group play crucial roles in stabilizing intermediates and transition states, thereby enhancing the selectivity and efficiency of the reactions.
類似化合物との比較
Similar Compounds
(S)-N-Boc-1-Naphthylalanine: The enantiomer of ®-N-Boc-1-Naphthylalanine, used in similar applications but with opposite stereochemistry.
N-Boc-Phenylalanine: Another Boc-protected amino acid with a phenyl ring instead of a naphthalene ring.
N-Boc-Tryptophan: Contains an indole ring and is used in peptide synthesis.
Uniqueness
®-N-Boc-1-Naphthylalanine is unique due to the presence of the naphthalene ring, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high stereoselectivity and in the synthesis of complex molecules where the naphthalene ring can participate in π-π interactions and other non-covalent interactions.
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,20,21) |
InChIキー |
UIZCOZGJYCVXAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)

![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)

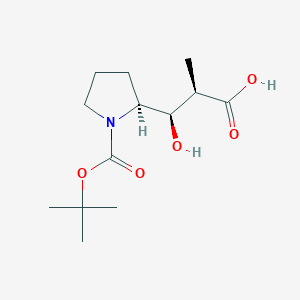
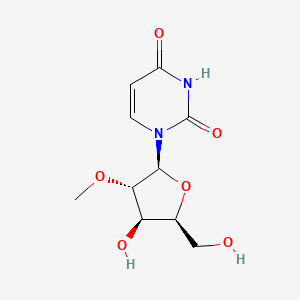
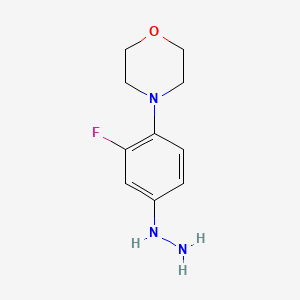
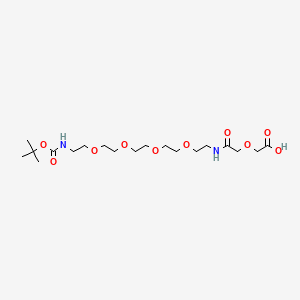

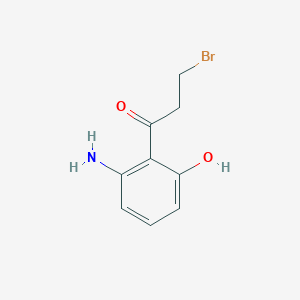
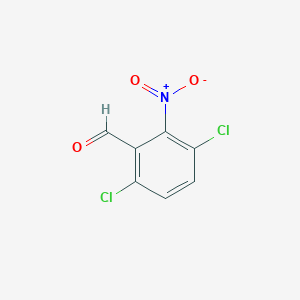
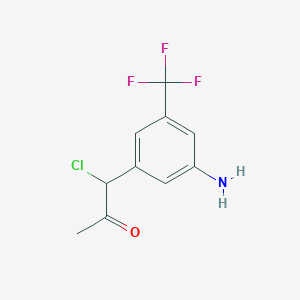
![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
